Ceralifimod

Übersicht

Beschreibung

Ceralifimod ist ein oral verabreichbarer, selektiver Modulator der Sphingosin-1-Phosphat-Rezeptoren 1 und 5 (S1PR1 und S1PR5). Es wurde von Ono Pharmaceuticals und Merck zur Behandlung der schubförmig-remittierenden Multiplen Sklerose (RRMS) entwickelt. Diese Verbindung hat in klinischen Studien vielversprechende Ergebnisse gezeigt, insbesondere bei der Reduzierung der Anzahl von Gadolinium-verstärkenden Läsionen bei Patienten mit RRMS .

Wissenschaftliche Forschungsanwendungen

Ceralifimod has several scientific research applications, including:

Chemistry: It is used as a model compound to study the behavior of sphingosine 1-phosphate receptor modulators.

Biology: this compound is used to investigate the role of S1PR1 and S1PR5 in immune cell trafficking and signaling pathways.

Medicine: The primary application of this compound is in the treatment of RRMS, where it helps reduce the frequency of relapses and the progression of disability.

Industry: This compound is used in the pharmaceutical industry for the development of new therapies targeting sphingosine 1-phosphate receptors

Wirkmechanismus

Target of Action

Ceralifimod, also known as ONO-4641, is a potent and selective agonist for sphingosine 1-phosphate receptors 1 and 5 (S1PR1 and S1PR5) . These receptors are part of the sphingosine 1-phosphate (S1P) receptor family, which plays a crucial role in regulating diverse physiological and pathological cellular responses involved in immune, cardiovascular, and neurological functions .

Mode of Action

This compound interacts with its targets, S1PR1 and S1PR5, by binding to these receptors with high affinity . This interaction triggers a cascade of downstream effects that modulate the role of these receptors in immune cell trafficking. Specifically, it leads to the sequestration of autoreactive lymphocytes in the lymphoid organs, reducing their recirculation and subsequent infiltration into the central nervous system .

Biochemical Pathways

It is known that s1p receptors, including s1pr1 and s1pr5, are involved in various signaling pathways such as akt, rac, rho, erk, and pkc . By acting on these receptors, this compound may influence these pathways and their downstream effects.

Result of Action

The primary result of this compound’s action is the modulation of immune cell trafficking. By binding to S1PR1 and S1PR5, this compound causes the sequestration of autoreactive lymphocytes in the lymphoid organs. This reduces their recirculation and subsequent infiltration into the central nervous system, which is particularly beneficial in conditions like multiple sclerosis .

Biochemische Analyse

Biochemical Properties

Ceralifimod plays a crucial role in biochemical reactions by interacting with S1P receptors . It is selective for S1P1 and S1P5 over S1P2-4 . These interactions are essential for its function and efficacy.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways and gene expression . It also impacts cellular metabolism, contributing to its therapeutic potential .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with S1P receptors, leading to changes in gene expression . It exerts its effects at the molecular level, including enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed to have long-term effects on cellular function in both in vitro and in vivo studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . High doses may lead to toxic or adverse effects, while lower doses may exhibit threshold effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It may involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Die Synthese von Ceralifimod umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktionen zur Bildung des Endprodukts. Der Syntheseweg beginnt typischerweise mit der Herstellung eines Naphthalinderivats, das anschließend verschiedenen chemischen Umwandlungen unterzogen wird, darunter Methylierung, Methoxylierung und Azetidinbildung.

Analyse Chemischer Reaktionen

Ceralifimod unterliegt mehreren Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion kann an den Methoxy- oder Propylgruppen auftreten, was zur Bildung der entsprechenden Alkohole oder Ketone führt.

Reduktion: Die Verbindung kann am Azetidinring reduziert werden, was zur Bildung von sekundären Aminen führt.

Substitution: Die aromatischen Ringe in this compound können elektrophile Substitutionsreaktionen wie Nitrierung oder Halogenierung eingehen. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Elektrophile wie Salpetersäure oder Halogene

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Es wird als Modellverbindung verwendet, um das Verhalten von Sphingosin-1-Phosphat-Rezeptor-Modulatoren zu untersuchen.

Biologie: this compound wird verwendet, um die Rolle von S1PR1 und S1PR5 beim Immunzellverkehr und bei Signalwegen zu untersuchen.

Medizin: Die Hauptanwendung von this compound liegt in der Behandlung von RRMS, wo es dazu beiträgt, die Häufigkeit von Schüben und das Fortschreiten der Behinderung zu reduzieren.

Industrie: This compound wird in der pharmazeutischen Industrie zur Entwicklung neuer Therapien eingesetzt, die auf Sphingosin-1-Phosphat-Rezeptoren abzielen

Wirkmechanismus

This compound übt seine Wirkung aus, indem es an S1PR1 und S1PR5 auf der Oberfläche von Lymphozyten bindet. Diese Bindung verhindert den Austritt von Lymphozyten aus den lymphatischen Organen, wodurch ihre Rezirkulation und die anschließende Infiltration in das zentrale Nervensystem reduziert werden. Dieser Mechanismus trägt dazu bei, die Entzündungsreaktion im Zusammenhang mit RRMS zu reduzieren. Zu den molekularen Zielstrukturen von this compound gehören die S1PR1- und S1PR5-Rezeptoren, und die beteiligten Signalwege umfassen die AKT-, Rac-, Rho-, ERK- und PKC-Signalwege .

Vergleich Mit ähnlichen Verbindungen

Ceralifimod ähnelt anderen Sphingosin-1-Phosphat-Rezeptor-Modulatoren, wie z. B.:

Fingolimod: Der erste S1PR-Modulator, der für RRMS zugelassen wurde. Er hat ein breiteres Rezeptoraktivitätsprofil und wirkt sich auf S1PR1, S1PR3, S1PR4 und S1PR5 aus.

Siponimod: Ein selektiver S1PR1- und S1PR5-Modulator mit einer kürzeren Halbwertszeit und einem verbesserten Sicherheitsprofil im Vergleich zu Fingolimod.

Ozanimod: Ein weiterer selektiver S1PR1- und S1PR5-Modulator mit einem günstigen Sicherheitsprofil und Wirksamkeit bei der Behandlung von RRMS. This compound ist einzigartig in seiner hohen Selektivität für S1PR1 und S1PR5, was dazu beiträgt, Off-Target-Effekte zu minimieren und sein Sicherheitsprofil zu verbessern

Eigenschaften

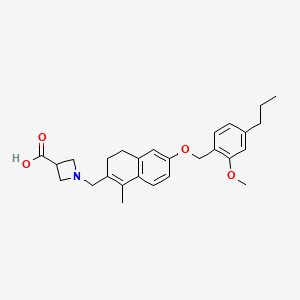

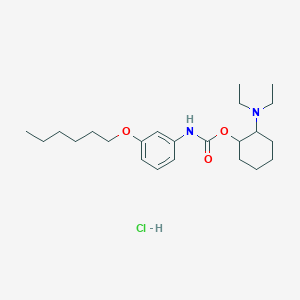

IUPAC Name |

1-[[6-[(2-methoxy-4-propylphenyl)methoxy]-1-methyl-3,4-dihydronaphthalen-2-yl]methyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33NO4/c1-4-5-19-6-7-22(26(12-19)31-3)17-32-24-10-11-25-18(2)21(9-8-20(25)13-24)14-28-15-23(16-28)27(29)30/h6-7,10-13,23H,4-5,8-9,14-17H2,1-3H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDDQIPUKAXBMBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C=C1)COC2=CC3=C(C=C2)C(=C(CC3)CN4CC(C4)C(=O)O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

891859-12-4 | |

| Record name | Ceralifimod [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0891859124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ceralifimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16123 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CERALIFIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ2O8A84A4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

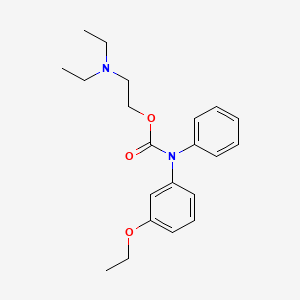

![2-piperidin-1-ium-1-ylethyl N-[3-(hexoxymethyl)phenyl]carbamate;chloride](/img/structure/B1668327.png)

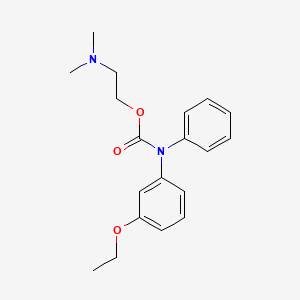

![[3-(2-methoxyethoxycarbonylamino)phenyl] N-methylcarbamate](/img/structure/B1668328.png)

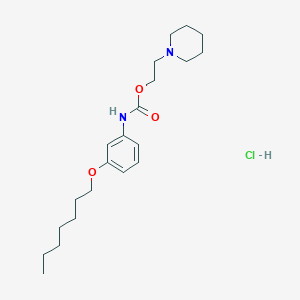

![[3-(methoxycarbonylamino)phenyl] N-methylcarbamate](/img/structure/B1668331.png)